

Vitexin-4"-o-glucoside CAS number and chemical properties

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Compound of Interest		
Compound Name:	Vitexin-4"-o-glucoside	
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Vitexin-4"-o-glucoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin-4"-o-glucoside, a C-glycosyl flavonoid, is a significant bioactive compound found in various medicinal plants, notably in the leaves of Crataegus pinnatifida (hawthorn). This document provides an in-depth technical overview of **Vitexin-4"-o-glucoside**, covering its chemical properties, relevant experimental protocols, and known signaling pathways. This guide is intended for researchers and professionals in drug development and natural product chemistry.

Chemical Properties

Vitexin-4"-o-glucoside is a derivative of vitexin, which is an apigenin-8-C-glucoside. The addition of a second glucosyl moiety at the 4" position of the initial glucose significantly influences its solubility and bioavailability.



Property	Value	Source(s)
CAS Number	178468-00-3	[1][2]
Molecular Formula	C27H30O15	[3][4]
Molecular Weight	594.52 g/mol	[3][4]
Appearance	Light yellow to yellow powder	[2]
Melting Point	Not experimentally determined in the reviewed literature.	
Boiling Point	947.3 ± 65.0 °C (Predicted)	[2]
Density	1.81 ± 0.1 g/cm³ (Predicted)	[2]
Solubility	Soluble in DMSO, Methanol, Ethanol, Pyridine. Sparingly soluble in aqueous buffers.	[2]
UV/Vis (λmax)	216, 271, 335 nm	

Spectroscopic Data

1H-NMR (DMSO-d6, 600 MHz)[4]

- Aromatic Protons: δ 7.95 (2H, d, J = 8.8 Hz, H-2', H-6'), δ 6.91 (2H, d, J = 8.8 Hz, H-3', H-5'), δ 6.77 (1H, s, H-3), δ 6.27 (1H, s, H-6)
- Anomeric Protons: δ 4.70 (1H, d, J = 9.9 Hz, H-1")

13C-NMR (DMSO-d6)[3]

 A comprehensive list of 13C-NMR chemical shifts has been reported, confirming the Cglycosidic linkage and the O-glycosidic bond of the second glucose unit.

Mass Spectrometry (MS)[5]

• [M-H]-: m/z 593.1518



• Fragmentation: Key fragments include m/z 413.2, resulting from the loss of a glucose moiety. Further fragmentation patterns characteristic of C-glycosyl flavonoids are observed.

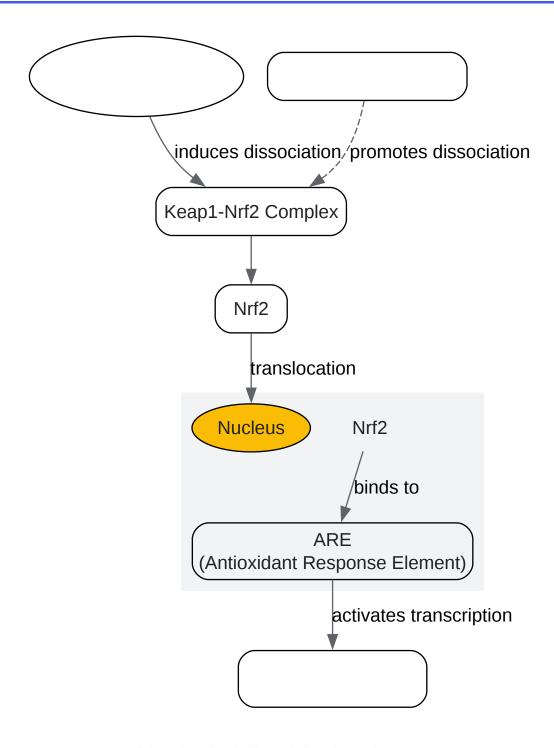
Signaling Pathways

Vitexin-4"-o-glucoside, and its parent compound vitexin, have been shown to modulate several key signaling pathways involved in antioxidant and anti-inflammatory responses.

Antioxidant Signaling Pathway

Vitexin has been demonstrated to activate the Nrf2/ARE signaling pathway, a critical regulator of the cellular antioxidant response.[6] It is plausible that **Vitexin-4"-o-glucoside** shares this mechanism. Oxidative stress leads to the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant enzymes.





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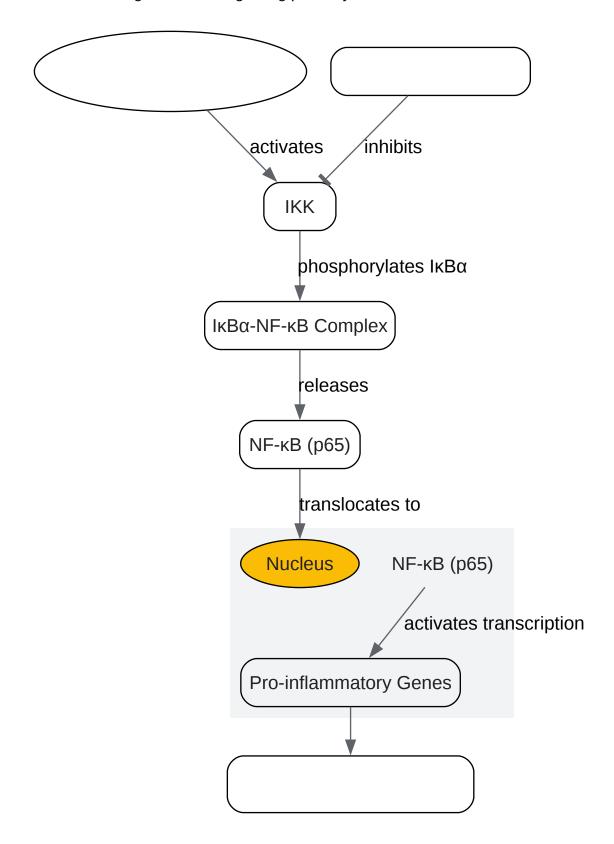
Antioxidant signaling pathway of Vitexin-4"-o-glucoside.

Anti-inflammatory Signaling Pathway

Vitexin has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. [7][8] By preventing the phosphorylation and subsequent degradation of IκBα, vitexin blocks the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression



of pro-inflammatory cytokines such as IL-6 and TNF-α. **Vitexin-4"-o-glucoside** is also implicated in modulating the MAPK signaling pathway to reduce inflammation.





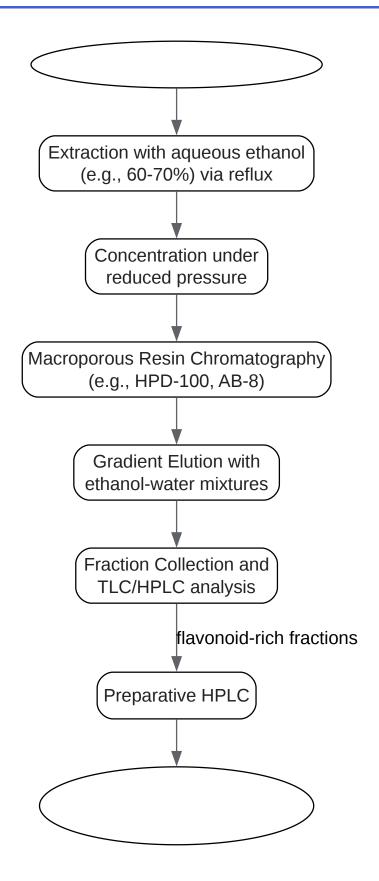
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Anti-inflammatory signaling of Vitexin-4"-o-glucoside.

Experimental Protocols Isolation and Purification of Vitexin-4"-o-glucoside from Hawthorn Leaves

This protocol is a general guide based on methods described in the literature.[9]





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Workflow for the isolation of Vitexin-4"-o-glucoside.



1. Extraction:

- Powdered dried leaves of Crataegus pinnatifida are refluxed with an aqueous ethanol solution (e.g., 60-70% ethanol) for 2-3 hours. The process is typically repeated 2-3 times to ensure exhaustive extraction.
- 2. Concentration and Preliminary Purification:
- The combined extracts are filtered and concentrated under reduced pressure to remove ethanol.
- The resulting aqueous concentrate is then subjected to macroporous resin column chromatography (e.g., HPD-100 or AB-8 resin) for preliminary purification and enrichment of flavonoids. The column is first washed with water to remove sugars and other polar impurities, followed by elution with a gradient of ethanol-water.
- 3. Fractionation and Further Purification:
- Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Fractions rich in **Vitexin-4"-o-glucoside** are pooled and further purified using preparative HPLC on a C18 column.

4. Final Product:

 The purified fractions are concentrated, and the final product is obtained by lyophilization or crystallization. Purity is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).

HPLC Analysis

A standard HPLC method for the quantification of **Vitexin-4"-o-glucoside** in plant extracts or plasma samples is as follows:[10][11]

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm).



- Mobile Phase: A gradient of acetonitrile and water (containing an acidifier like 0.1% formic acid or phosphoric acid).
- Flow Rate: 1.0 mL/min.
- · Detection: UV detector at 330 nm.
- Quantification: Based on a calibration curve generated with a purified standard of Vitexin-4"o-glucoside.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This is a common and straightforward method to assess the antioxidant potential of a compound.[12][13]

- 1. Reagent Preparation:
- Prepare a stock solution of Vitexin-4"-o-glucoside in a suitable solvent (e.g., methanol or DMSO).
- Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
- 2. Assay Procedure:
- In a 96-well plate, add different concentrations of the Vitexin-4"-o-glucoside solution.
- Add the DPPH solution to each well and mix.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- A control (without the sample) and a blank (without DPPH) are also included.
- 3. Calculation:



- The percentage of DPPH radical scavenging activity is calculated using the formula: %
 Inhibition = [(Abs control Abs sample) / Abs control] x 100
- The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

In Vitro Anti-inflammatory Activity Assay (Measurement of IL-6 Production)

This protocol outlines the measurement of the pro-inflammatory cytokine IL-6 in cell culture supernatants.

- 1. Cell Culture and Treatment:
- Culture a suitable cell line, such as RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs), in appropriate media.
- Seed the cells in a 96-well plate and allow them to adhere.
- Pre-treat the cells with various concentrations of Vitexin-4"-o-glucoside for 1-2 hours.
- Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for a specified time (e.g., 24 hours).
- 2. Sample Collection:
- After incubation, centrifuge the plate and collect the cell culture supernatants.
- 3. IL-6 Measurement:
- Quantify the concentration of IL-6 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
- 4. Data Analysis:
- Compare the levels of IL-6 in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of Vitexin-4"-o-glucoside.



Conclusion

Vitexin-4"-o-glucoside is a promising flavonoid with significant antioxidant and anti-inflammatory properties. Its mechanisms of action appear to involve the modulation of key cellular signaling pathways such as Nrf2/ARE and NF-κB. The experimental protocols provided in this guide offer a starting point for researchers interested in the isolation, characterization, and biological evaluation of this compound. Further research is warranted to fully elucidate its therapeutic potential.

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